molecular formula C7H13NO3 B1172864 2-Isopropyloxazolidine-4-carboxylic acid CAS No. 13227-13-9

2-Isopropyloxazolidine-4-carboxylic acid

Cat. No.: B1172864
CAS No.: 13227-13-9
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyloxazolidine-4-carboxylic acid is a heterocyclic organic compound that features an oxazolidine ring substituted with an isopropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyloxazolidine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amino alcohols with carboxylic acids or their derivatives. For instance, the reaction of 2-amino-2-methyl-1-propanol with diethyl oxalate under acidic conditions can yield the desired oxazolidine ring. Another method involves the use of Grignard reagents, where the reaction of isopropylmagnesium bromide with an appropriate oxazolidine precursor can form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyloxazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The oxazolidine ring can participate in nucleophilic substitution reactions, where the isopropyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-Isopropyloxazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound can be utilized in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isopropyloxazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds share the oxazolidine ring structure and have similar chemical properties.

    Amino acids: Compounds like proline and hydroxyproline have structural similarities and can be compared in terms of reactivity and applications.

Uniqueness

2-Isopropyloxazolidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-propan-2-yl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIZBNDENQMRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1NC(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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